(3S*,4R*)-4-(hydroxymethyl)-1-[(5-isopropyl-3-thienyl)carbonyl]-3-piperidinol
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Overview
Description
(3S*,4R*)-4-(hydroxymethyl)-1-[(5-isopropyl-3-thienyl)carbonyl]-3-piperidinol is a chemical compound that belongs to the class of piperidinols. It has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of (3S*,4R*)-4-(hydroxymethyl)-1-[(5-isopropyl-3-thienyl)carbonyl]-3-piperidinol is not fully understood. However, it is believed to act as a modulator of the GABA-A receptor, which is involved in the regulation of neuronal activity. It has also been suggested that it may interact with other neurotransmitter systems, such as the glutamate system, to produce its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammation and pain. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, it has been found to have anticonvulsant effects in animal models of epilepsy.
Advantages and Limitations for Lab Experiments
One of the advantages of (3S*,4R*)-4-(hydroxymethyl)-1-[(5-isopropyl-3-thienyl)carbonyl]-3-piperidinol in lab experiments is its relatively low toxicity. It has been shown to have a low acute toxicity in animal studies. However, one of the limitations is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on (3S*,4R*)-4-(hydroxymethyl)-1-[(5-isopropyl-3-thienyl)carbonyl]-3-piperidinol. One direction is to further investigate its mechanism of action and how it interacts with other neurotransmitter systems. Another direction is to explore its potential therapeutic applications in treating other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, future research could focus on developing more efficient synthesis methods for this compound to improve its availability for research purposes.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in scientific research. Its anti-inflammatory, analgesic, anticonvulsant, anxiolytic, and antidepressant properties make it a valuable target for further investigation. While there are limitations to its use in lab experiments, its low toxicity and potential for future research make it a valuable compound for scientific inquiry.
Synthesis Methods
The synthesis of (3S*,4R*)-4-(hydroxymethyl)-1-[(5-isopropyl-3-thienyl)carbonyl]-3-piperidinol involves the reaction of 5-isopropyl-3-thiophenecarboxylic acid with 3-piperidinol in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), followed by the reduction of the resulting intermediate with sodium borohydride (NaBH4) in methanol. The final product is obtained after purification by column chromatography.
Scientific Research Applications
(3S*,4R*)-4-(hydroxymethyl)-1-[(5-isopropyl-3-thienyl)carbonyl]-3-piperidinol has shown potential therapeutic applications in scientific research. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use in treating anxiety, depression, and other neurological disorders.
properties
IUPAC Name |
[(3S,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-(5-propan-2-ylthiophen-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-9(2)13-5-11(8-19-13)14(18)15-4-3-10(7-16)12(17)6-15/h5,8-10,12,16-17H,3-4,6-7H2,1-2H3/t10-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDFFZODFBQQDP-ZYHUDNBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CS1)C(=O)N2CCC(C(C2)O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=CS1)C(=O)N2CC[C@@H]([C@@H](C2)O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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